
1-Acetyl-2,7-dimethoxynaphthalene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hypervalent Iodine Chemistry
1-Acetyl-2,7-dimethoxynaphthalene has been studied in the context of hypervalent iodine chemistry. Specifically, research on 1,4-dimethoxynaphthalenes, which are structurally related to 1-Acetyl-2,7-dimethoxynaphthalene, demonstrated their reactions with iodosobenzene diacetate and trimethylsilyl chloride or bromide to produce haloacetoxylated, acetoxylated, and halogenated compounds. This research is significant for understanding reaction pathways and mechanistic hypotheses in organic chemistry (P. and T. Brandt, 1997).
Application in Matrix-Assisted Laser Desorption/Ionization
2,7-Dimethoxynaphthalene, a compound closely related to 1-Acetyl-2,7-dimethoxynaphthalene, has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) experiments. This application is particularly notable for studying the structure of polymetallic porphyrins, emphasizing the softness and specificity of this methodology for analyzing labile species (I. Aiello et al., 2004).
Synthesis of Antitumor Anthracyclinones
Research has also focused on the synthesis of 2-acetyl-5,8-dimethoxynaphthalene, which is converted to 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol - a key intermediate for the synthesis of antitumor anthracyclinones. This synthesis is a crucial step in the development of potential antitumor drugs (A. Rao, V. Deshpande, & N. Reddy, 1982).
Propriétés
IUPAC Name |
1-(2,7-dimethoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJGSNFYIPQHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221314 | |
| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,7-dimethoxynaphthalene | |
CAS RN |
71094-89-8 | |
| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071094898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the methoxy groups in 1-acetyl-2,7-dimethoxynaphthalene?
A1: The X-ray crystallography data reveals that the two methoxy groups in 1-acetyl-2,7-dimethoxynaphthalene adopt different conformations relative to the naphthalene ring. The methoxy group adjacent to the acetyl group (ortho position) has its methyl group anti to the neighboring alpha-carbon of the ring, indicated by a C-C-O-C torsion angle of -178.7(2) degrees []. In contrast, the other methoxy group has its methyl group syn to the neighboring alpha-carbon, with a C-C-O-C torsion angle of -1.3(3) degrees [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



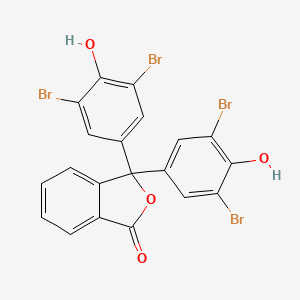
![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)
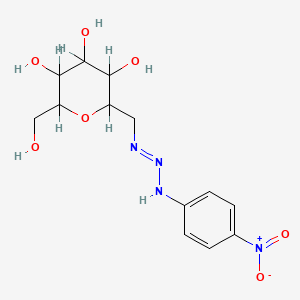
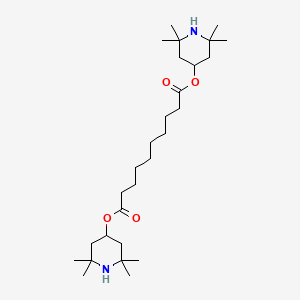
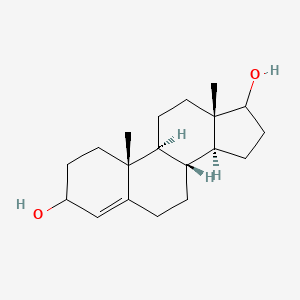

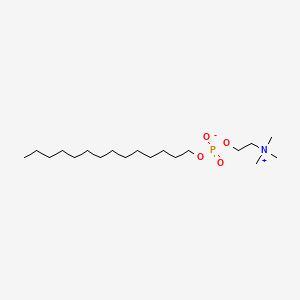


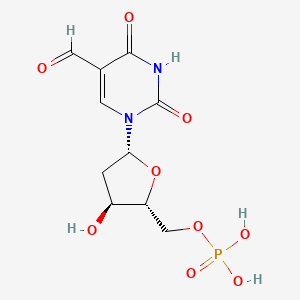

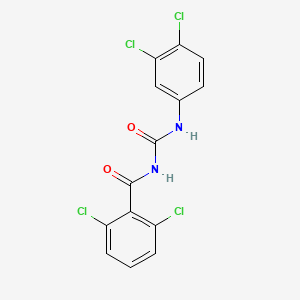

![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)